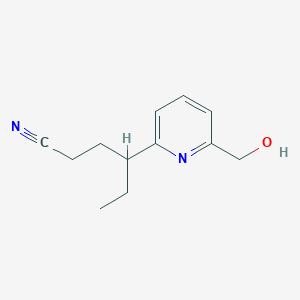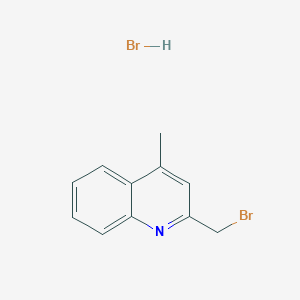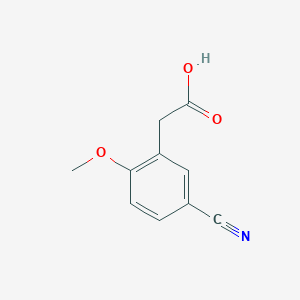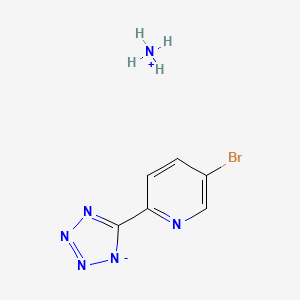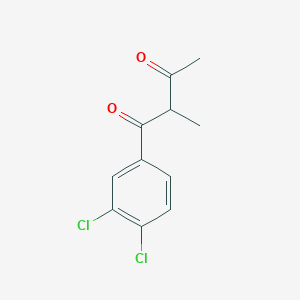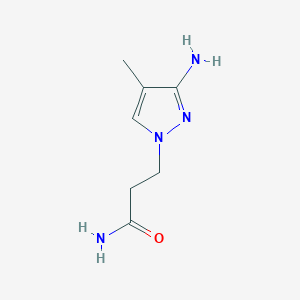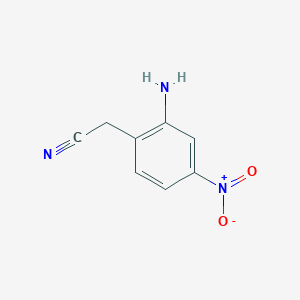
2-(2-Amino-4-nitrophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H7N3O2 It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Aminophenylacetonitrile: : One common method involves the nitration of 2-aminophenylacetonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.
-
Amination of 2-Nitrophenylacetonitrile: : Another route involves the amination of 2-nitrophenylacetonitrile. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, or by using chemical reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of 2-(2-Amino-4-nitrophenyl)acetonitrile typically involves large-scale nitration and reduction processes. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors are often used to ensure consistent quality and yield.
化学反应分析
Types of Reactions
-
Reduction: : The nitro group in 2-(2-Amino-4-nitrophenyl)acetonitrile can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
-
Substitution: : The amino group can undergo various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
-
Oxidation: : Although less common, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated nitric acid and sulfuric acid.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Reduction: 2-(2-Amino-4-aminophenyl)acetonitrile.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
科学研究应用
2-(2-Amino-4-nitrophenyl)acetonitrile has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound’s derivatives are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties.
-
Materials Science: : It is used in the development of novel materials with specific electronic or optical properties, such as dyes and pigments.
-
Biological Studies: : Its derivatives are studied for their interactions with biological molecules, which can provide insights into enzyme mechanisms and receptor binding.
作用机制
The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetonitrile and its derivatives depends on the specific application:
-
Pharmaceuticals: : The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of both amino and nitro groups allows for diverse interactions with biological molecules.
-
Materials Science: : The electronic properties of the compound can be exploited in the design of materials with specific conductive or fluorescent properties.
相似化合物的比较
2-(2-Amino-4-nitrophenyl)acetonitrile can be compared with other similar compounds:
-
2-(4-Nitrophenyl)acetonitrile: : Lacks the amino group, which limits its reactivity and applications compared to this compound.
-
2-(2-Amino-4-chlorophenyl)acetonitrile:
-
2-(2-Amino-4-methylphenyl)acetonitrile: : The presence of a methyl group instead of a nitro group changes its electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis, pharmaceuticals, and materials science.
属性
CAS 编号 |
1261551-44-3 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
2-(2-amino-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(11(12)13)5-8(6)10/h1-2,5H,3,10H2 |
InChI 键 |
MHFQVBLHPHNWLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)


